

# Unveiling the Chemical Landscape of Mezigdomide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CC-92480

Cat. No.: B1574584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Mezigdomide (formerly **CC-92480**) is a novel, orally bioavailable cereblon E3 ligase modulator (CELMoD) currently under investigation for the treatment of relapsed/refractory multiple myeloma (RRMM).<sup>[1][2][3]</sup> As a potent molecular glue, mezigdomide exhibits a distinct mechanism of action by coopting the E3 ubiquitin ligase complex, leading to the targeted degradation of key hematopoietic transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).<sup>[4][5]</sup> This targeted protein degradation results in potent anti-proliferative, pro-apoptotic, and immunomodulatory effects.<sup>[2][4]</sup> This technical guide provides a comprehensive overview of the chemical properties of mezigdomide, its mechanism of action, and detailed protocols for key experimental assays.

## Chemical and Physicochemical Properties

Mezigdomide is a complex small molecule with the chemical formula C<sub>32</sub>H<sub>30</sub>FN<sub>5</sub>O<sub>4</sub>.<sup>[6]</sup> Its chemical structure is characterized by a glutarimide moiety, which is essential for its interaction with cereblon, linked to a larger aromatic system.

| Property          | Value                                                                                                                           | Reference           |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------|---------------------|
| IUPAC Name        | 4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile | <a href="#">[7]</a> |
| CAS Number        | 2259648-80-9                                                                                                                    | <a href="#">[7]</a> |
| Molecular Formula | C32H30FN5O4                                                                                                                     | <a href="#">[6]</a> |
| Molecular Weight  | 567.62 g/mol                                                                                                                    | <a href="#">[6]</a> |
| SMILES            | <chem>C1CC(=O)NC(=O)C@H1N2C3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F</chem>                                 | <a href="#">[7]</a> |

## Mechanism of Action and Signaling Pathway

Mezigdomide functions as a molecular glue that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[\[4\]](#)[\[6\]](#) By binding to CRBN, mezigdomide induces a conformational change that promotes the recruitment of the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[\[4\]](#)[\[5\]](#) This leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[\[2\]](#) The degradation of these transcription factors, which are critical for myeloma cell survival and proliferation, results in downstream anti-myeloma effects, including cell cycle arrest and apoptosis, as well as T-cell activation.[\[2\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)**Mezigdomide's mechanism of action.**

## Preclinical and Clinical Data

### Binding Affinity and Degradation Potency

Mezigdomide demonstrates high-affinity binding to Cereblon, with a reported IC<sub>50</sub> value of approximately 0.03 μM.<sup>[1]</sup> This strong binding translates to potent and rapid degradation of Ikaros and Aiolos.

| Parameter                         | Value                                 | Cell Line/Assay                          | Reference           |
|-----------------------------------|---------------------------------------|------------------------------------------|---------------------|
| Cereblon Binding IC <sub>50</sub> | ~0.03 μM                              | FRET Assay                               | <a href="#">[1]</a> |
| Aiolos Degradation                | Maximal degradation after 3 hours     | Patient-derived bone marrow plasma cells | <a href="#">[1]</a> |
| Ikaros Degradation                | Near-complete reduction from baseline | Patient-derived bone marrow plasma cells | <a href="#">[1]</a> |

### Clinical Efficacy in Multiple Myeloma

Clinical trials have demonstrated promising efficacy of mezigdomide in heavily pretreated RRMM patients.

| Clinical Trial Phase      | Combination Therapy         | Patient Population           | Overall Response Rate (ORR) | Reference           |
|---------------------------|-----------------------------|------------------------------|-----------------------------|---------------------|
| Phase 1/2                 | Mezigdomide + Dexamethasone | Triple-class refractory RRMM | 40.6%                       | <a href="#">[1]</a> |
| Phase 1 (dose-escalation) | Mezigdomide + Dexamethasone | RRMM                         | 24.7%                       | <a href="#">[1]</a> |
| Phase 2                   | Mezigdomide + Dexamethasone | Triple-class refractory RRMM | 40.6% (24.8% ≥ VGPR)        | <a href="#">[1]</a> |

VGPR: Very Good Partial Response

## Adverse Events

The most common treatment-emergent adverse events (TEAEs) are hematologic in nature.

| Adverse Event (All Grades) | Percentage | Grade 3/4 | Reference           |
|----------------------------|------------|-----------|---------------------|
| Neutropenia                | 80.5%      | 71.5%     | <a href="#">[1]</a> |
| Infections                 | 74.0%      | 40.3%     | <a href="#">[1]</a> |
| Anemia                     | 61.0%      | 37.7%     | <a href="#">[1]</a> |
| Thrombocytopenia           | 50.6%      | 23.4%     | <a href="#">[1]</a> |

## Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of mezigdomide.

### Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol describes a competitive binding assay to determine the affinity of mezigdomide for the Cereblon E3 ligase complex.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. worldofdtcmarketing.com [worldofdtcmarketing.com]
- 3. 'Me-Too' Innovation in Pharmaceutical Markets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Me-too drug - Wikipedia [en.wikipedia.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Relapsed or Refractory Multiple Myeloma Mezigdomide Plus Dexamethasone - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Chemical Landscape of Mezigdomide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1574584#exploring-the-chemical-properties-of-mezigdomide\]](https://www.benchchem.com/product/b1574584#exploring-the-chemical-properties-of-mezigdomide)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)